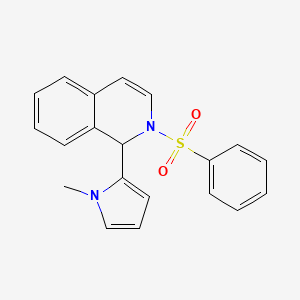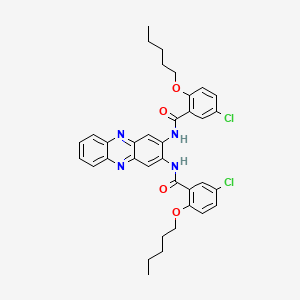
3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a 4-fluorophenylamino group and two cyano groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dicarbonyl compounds.
Introduction of the 4-Fluorophenylamino Group: This step involves the nucleophilic aromatic substitution reaction where a 4-fluoroaniline reacts with a suitable pyrazine derivative.
Introduction of Cyano Groups: The cyano groups can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes ensuring high yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced derivatives, potentially converting cyano groups to amines.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
科学的研究の応用
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
作用機序
The mechanism of action of 3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenylamino group can enhance binding affinity and specificity, while the cyano groups may contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-Aminopyrazine-2,5-dicarbonitrile: Lacks the 4-fluorophenyl group, resulting in different chemical and biological properties.
4-Fluorophenylpyrazine:
2,5-Dicyanopyrazine: Lacks the 4-fluorophenylamino group, leading to different interactions and applications.
Uniqueness
3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to the combination of the 4-fluorophenylamino group and the cyano groups on the pyrazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
CAS番号 |
918410-44-3 |
|---|---|
分子式 |
C12H6FN5 |
分子量 |
239.21 g/mol |
IUPAC名 |
3-(4-fluoroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18) |
InChIキー |
QWVKQDGILZHGJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=CN=C2C#N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


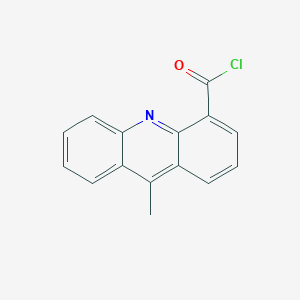
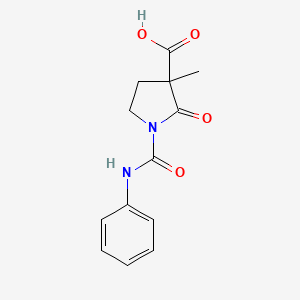
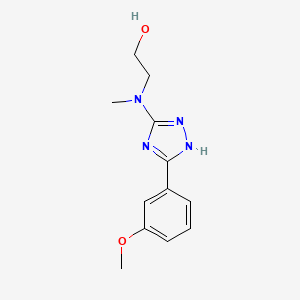
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
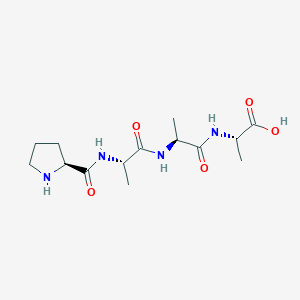
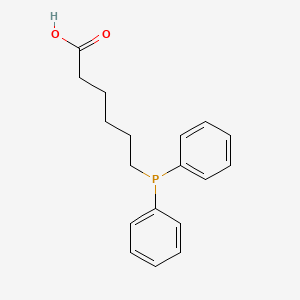
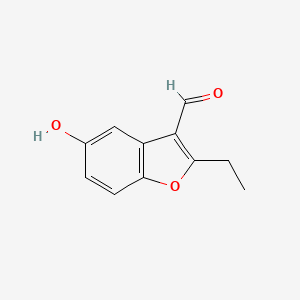
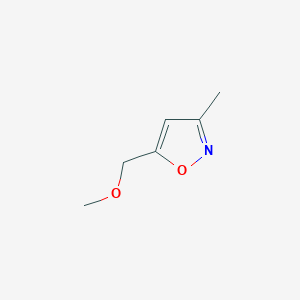
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
